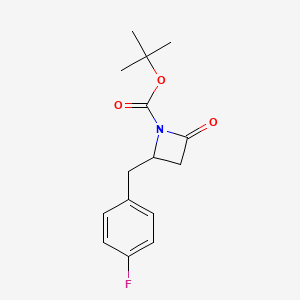

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate” involves the use of catalytic protodeboronation of pinacol boronic esters . Another example is the synthesis of “1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-fluorobenzyl)-2-methylmalonate”, which involves a reaction with para-fluoro benzyl bromide .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of β-Lactams and Antibacterial Activity : A study describes the synthesis of various β-lactams, including tert-butyl 2-iso-oxa-cephem-4-carboxylates, which exhibit antibacterial activity against Gram-positive microorganisms (Tombor et al., 1995).

Characterization and Biological Evaluation : Another research synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was then characterized and evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Application in Organic Synthesis : A study on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate highlights its importance as an intermediate in small molecule anticancer drugs (Zhang et al., 2018).

Formation of Schiff Base Compounds : Research involving the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate demonstrates its utility in creating complex molecular structures (Çolak et al., 2021).

Biological and Pharmacological Applications

Metabolic Studies : A study on the metabolism of a dipeptidyl peptidase-4 inhibitor, incorporating a tert-butyl moiety, provides insights into its in vitro metabolism in rat liver microsomes (Yoo et al., 2008).

Radiosynthesis for Medical Imaging : The compound has been used in the radiosynthesis of 6-[(18) F]fluoro-L-meta-tyrosine, a process starting with [(18) F]fluoride for medical imaging applications (Castillo Meleán et al., 2015).

Antibacterial Agents Synthesis : Research on 2-arylthiazolidine-4-carboxylic acid derivatives, including tert-butyl analogs, has been conducted to explore their potential as antibacterial agents (Song et al., 2009).

Fluorescent Probes for Ion Detection : The synthesis and application of AIE-active Schiff base compounds, including tert-butyl derivatives, have been explored for the sensitive and selective detection of Fe3+ ions (Harathi & Thenmozhi, 2020).

Propriétés

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)methyl]-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-12(9-13(17)18)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXZNBWBNAPAIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)